Cas no 757955-57-0 (1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-)

1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- structure
757955-57-0 structure
Product Name:1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-
CAS No:757955-57-0
MF:C14H21N5
MW:259.350042104721
CID:538979
PubChem ID:11253951
Update Time:2025-04-19

1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-
    • 2-(1,4,7-triazonan-1-ylmethyl)-1H-benzimidazole
    • SCHEMBL7476959
    • DTXSID50460251
    • 757955-57-0
    • CHEMBL182364
    • Inchi: 1S/C14H21N5/c1-2-4-13-12(3-1)17-14(18-13)11-19-9-7-15-5-6-16-8-10-19/h1-4,15-16H,5-11H2,(H,17,18)
    • InChI Key: JPSIAWFSEUYISV-UHFFFAOYSA-N
    • SMILES: N1(CC2=NC3C=CC=CC=3N2)CCNCCNCC1

Computed Properties

  • Exact Mass: 259.17969569g/mol
  • Monoisotopic Mass: 259.17969569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 56Ų
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